molecular formula C16H18N8S B2746624 3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2415503-66-9

3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2746624
CAS No.: 2415503-66-9
M. Wt: 354.44
InChI Key: VDXJDNMCZMFNRG-UHFFFAOYSA-N
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Description

3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound with a complex structure that includes a thiadiazole ring, a piperazine ring, and a pyrazolylpyridazine moiety

Preparation Methods

The synthesis of 3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step proceduresReaction conditions may include the use of various solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays, indicating possible bioactivity.

    Medicine: Research suggests it may have therapeutic potential, particularly in the development of new drugs.

    Industry: It can be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Properties

IUPAC Name

2-cyclopropyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8S/c1-6-17-24(7-1)14-5-4-13(18-19-14)22-8-10-23(11-9-22)16-21-20-15(25-16)12-2-3-12/h1,4-7,12H,2-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXJDNMCZMFNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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